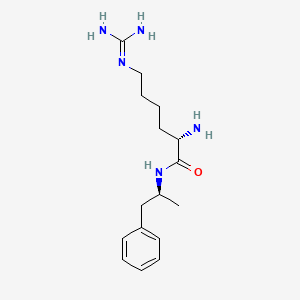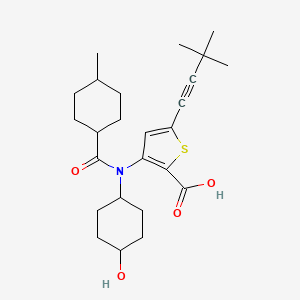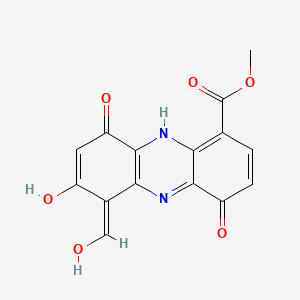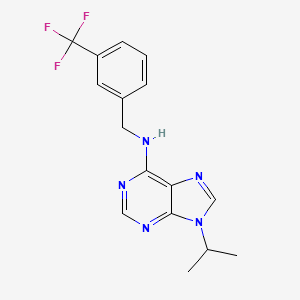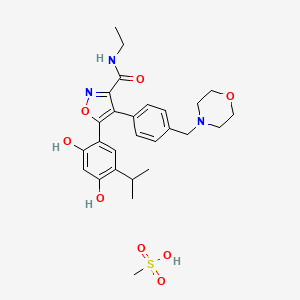
Luminespib mesylate anhydrous
説明
Luminespib mesylate anhydrous has antineoplastic activity.
科学的研究の応用
Luminespib in Cancer Therapy
Non-Small Cell Lung Cancer (NSCLC) Treatment : Luminespib, combined with pemetrexed, has been tested for safety and tolerability in patients with metastatic non-squamous NSCLC. This combination demonstrated clinical activity, but tolerability was limited due to ocular toxicity (Noor et al., 2019).
Heat-Activated Nanomedicine Formulation : A study on luminespib's reformulation using thermosensitive liposomes aimed to improve tumor delivery efficiency and limit side effects. The research found synergistic activity of luminespib with standard cancer drugs, highlighting its potential in lung cancer treatment (Epp-Ducharme et al., 2021).
Nanoformulation for Cancer Therapy : Luminespib has been encapsulated in bovine serum albumin nanoparticles for controlled delivery in pancreatic and breast cancer therapy, offering a novel approach for luminespib-based treatments (Rochani et al., 2020).
Activity Against EGFR Exon 20 Insertions in NSCLC : A phase II trial indicated that luminespib may be an active therapy for advanced NSCLC patients with EGFR exon 20 insertions. The study noted common luminespib-related toxicities, emphasizing the need for further study of Hsp90 inhibitors (Piotrowska et al., 2018).
Drug Delivery and Other Applications
Mitochondrial Targeting for Drug Delivery : Research on luminespib's delivery and release in mitochondria using cleavable linkers demonstrates its potential in the development of therapeutics and chemical probes (Lei & Kelley, 2017).
Impact on Vascular Smooth Muscle Cells : A study investigating AUY922, a heat shock protein 90 inhibitor, showed its effects on inhibiting the migration and proliferation of vascular smooth muscle cells, suggesting potential applications in treating atherosclerosis and restenosis (Kim et al., 2020).
特性
CAS番号 |
1051919-21-1 |
|---|---|
製品名 |
Luminespib mesylate anhydrous |
分子式 |
C27H35N3O8S |
分子量 |
561.65 |
IUPAC名 |
3-Isoxazolecarboxamide, 5-(2,4-dihydroxy-5-(1-methylethyl)phenyl)-N-ethyl-4-(4-(4-morpholinylmethyl)phenyl)-, methanesulfonate (1:1) |
InChI |
InChI=1S/C26H31N3O5.CH4O3S/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31;1-5(2,3)4/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32);1H3,(H,2,3,4) |
InChIキー |
ZMAQNODASNQSRR-UHFFFAOYSA-N |
SMILES |
O=C(C1=NOC(C2=CC(C(C)C)=C(O)C=C2O)=C1C3=CC=C(CN4CCOCC4)C=C3)NCC.CS(=O)(O)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Luminespib mesylate anhydrous |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol](/img/structure/B608608.png)
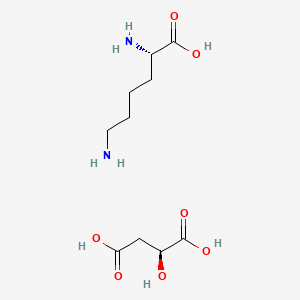
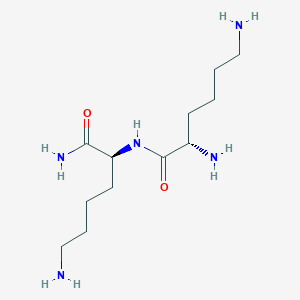
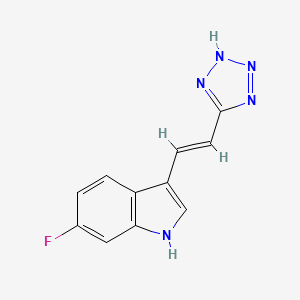
![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)
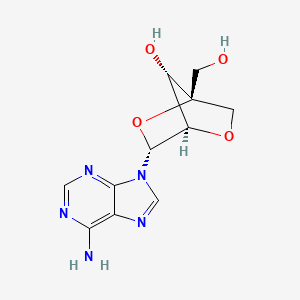
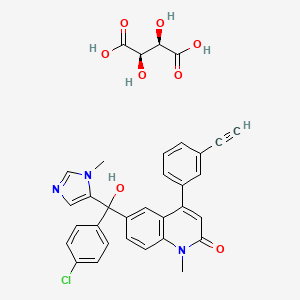
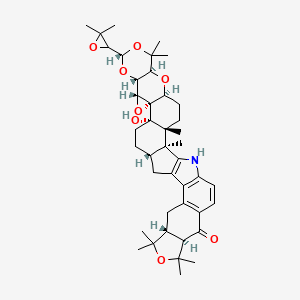
![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
